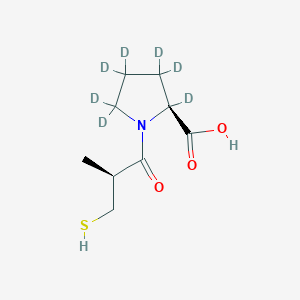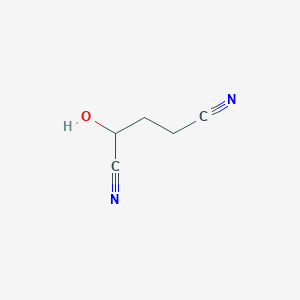
2-Hydroxypentanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypentanedinitrile is an organic compound with the molecular formula C5H6N2O It is characterized by the presence of both hydroxyl (-OH) and nitrile (-CN) functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxypentanedinitrile can be synthesized through the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds. For example, the reaction of an aldehyde or ketone with HCN results in the formation of a hydroxynitrile. This reaction typically involves the use of a cyanide ion (CN-) as the nucleophile, which attacks the carbonyl carbon to form a negatively charged intermediate. This intermediate then reacts with a proton to form the hydroxynitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in these processes include hydrogen cyanide and various catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypentanedinitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxynitriles.
Scientific Research Applications
2-Hydroxypentanedinitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxypentanedinitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can undergo oxidation or substitution. These interactions can lead to the formation of various products with different properties and activities .
Comparison with Similar Compounds
3-Hydroxypentanedinitrile: Similar structure but with the hydroxyl group on a different carbon atom.
2-Hydroxy-2-methylpropanenitrile: Similar functional groups but with a different carbon backbone.
Uniqueness: 2-Hydroxypentanedinitrile is unique due to its specific arrangement of functional groups, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
2478-49-1 |
|---|---|
Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
2-hydroxypentanedinitrile |
InChI |
InChI=1S/C5H6N2O/c6-3-1-2-5(8)4-7/h5,8H,1-2H2 |
InChI Key |
DDCDTWPTVDVDDU-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C#N)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



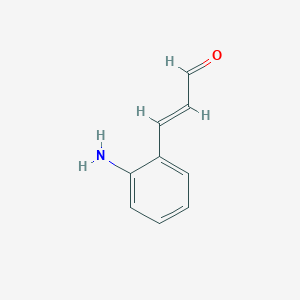
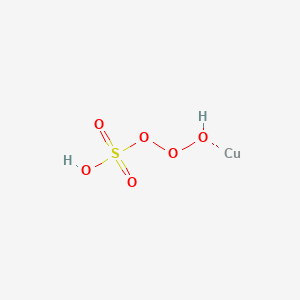

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)
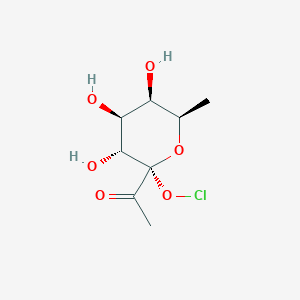
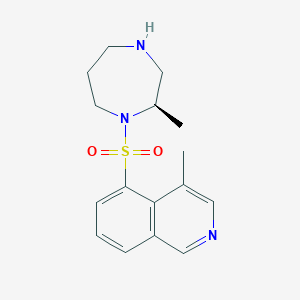
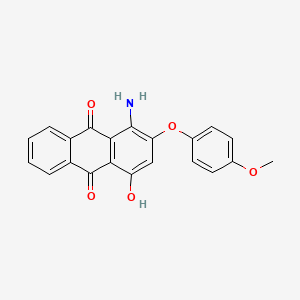


![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile](/img/structure/B13794947.png)
